molecular formula C15H12ClN3O B12889261 4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole CAS No. 135034-72-9

4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole

Cat. No.: B12889261
CAS No.: 135034-72-9
M. Wt: 285.73 g/mol
InChI Key: XBRPUPHMARPWSY-UHFFFAOYSA-N
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Description

4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of an alkyne and an azide to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide, in the presence of a base like sodium ascorbate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature .

Chemical Reactions Analysis

4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules. This allows the compound to bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenoxy group enhances its binding affinity and specificity .

Comparison with Similar Compounds

4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    4-((3-Chlorophenoxy)methyl)-1H-1,2,3-triazole: Lacks the phenyl group, which may affect its biological activity and binding properties.

    4-((3-Bromophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole: The bromine atom can influence the compound’s reactivity and biological activity differently compared to chlorine.

    4-((3-Methoxyphenoxy)methyl)-1-phenyl-1H-1,2,3-triazole: The methoxy group can alter the compound’s electronic properties and solubility.

Properties

CAS No.

135034-72-9

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

4-[(3-chlorophenoxy)methyl]-1-phenyltriazole

InChI

InChI=1S/C15H12ClN3O/c16-12-5-4-8-15(9-12)20-11-13-10-19(18-17-13)14-6-2-1-3-7-14/h1-10H,11H2

InChI Key

XBRPUPHMARPWSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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